Nbd-phallicidin

Vue d'ensemble

Description

NBD-phallicidin is a reagent that binds F-actin with high affinity, stabilizing the F-actin cytoskeleton by preventing depolymerization . This is an event necessary for dynamic reordering of actin microfilaments . It is not cytotoxic as assessed by lactic dehydrogenase release, protein synthesis, transepithelial resistance, and the ability of the loaded cells to pump Na+ in an absorptive direction in response to the apical addition of a Na+ ionophore .

Synthesis Analysis

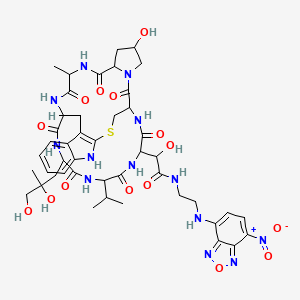

Phalloidin, to which this compound is related, is a bicyclic heptapeptide containing an unusual cysteine-tryptophan linkage . The gene coding for the synthesis of phalloidin is part of the MSDIN family in the Death Cap mushroom and codes for a 34 amino acid propeptide .

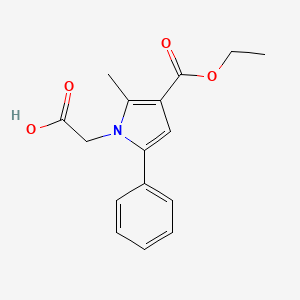

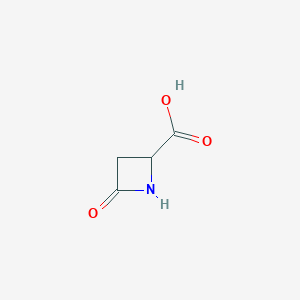

Molecular Structure Analysis

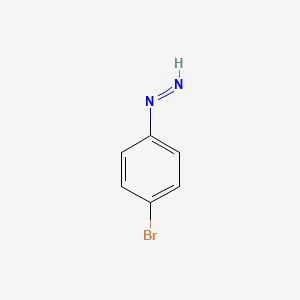

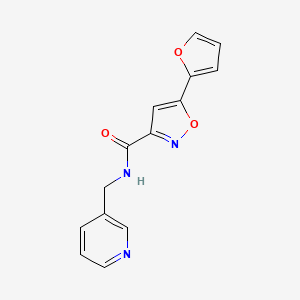

Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .

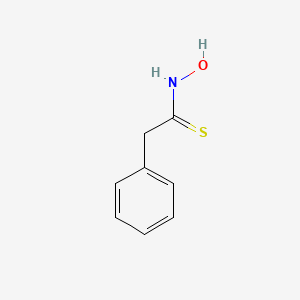

Chemical Reactions Analysis

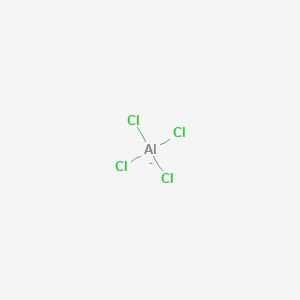

A nucleophilic substitution reaction using 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been reported . The unique activity of NBD ethers with amines has allowed for site-specific protein labeling and for the detection of enzyme activities .

Applications De Recherche Scientifique

1. In Vivo Staining of Cytoskeletal Actin

NBD-Phallicidin (NBD-Ph) is used for in vivo staining of cytoskeletal actin in tissue culture monolayers of live cells. It enters cells likely by pinocytosis and stains actin structures at low concentrations, where cell toxicity is negligible. This allows for the observation of actin structures in live cells (Barak, Yocum, & Webb, 1981).

2. Modulation of Cellular Functions

This compound stabilizes the F-actin cytoskeleton in cells, impacting processes like Cl- secretion in T84 cells, a model of electrogenic Cl- secretion. Its binding to F-actin prevents cytoskeletal redistribution and alters cellular responses (Shapiro et al., 1991).

3. Cytoskeletal Changes in Endothelial Cells

In studies involving bovine aortic endothelial cells, this compound is utilized to observe cytoskeletal changes induced by vasoactive amines. It quantifies changes in actin cables and surface area, providing insights into cellular responses to different stimuli (Welles, Shepro, & Hechtman, 1985).

4. Relationship of F-Actin to Cellular Shape

In polymorphonuclear neutrophils, this compound is used to study the relationship between F-actin distribution and cellular shape. It helps to quantify and analyze the movement of F-actin in relation to shape change in cells (Coates, Watts, Hartman, & Howard, 1992).

5. Staining Actin Cytoskeleton in Living Cells

This compound allows for the staining of actin cytoskeletal structures in living cells. It specifically binds to actin, enabling the study of actin dynamics in living systems without inhibiting cellular processes like cytoplasmic streaming (Barak, Yocum, Nothnagel, & Webb, 1980).

6. Detection of Microfilaments in Sertoli Cells

This compound is effective in identifying microfilaments within Sertoli cell ectoplasmic specializations in rat testes. It highlights the prominence of these structures at specific stages of spermatogenesis (Suárez‐Quian & Dym, 1988).

7. Exploration of Actin in Sperm Head

Using this compound, actin is localized in the sperm head of the plains mouse. This has implications for understanding sperm structure and function (Flaherty, Breed, & Sarafis, 1983).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxy-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N13O15S/c1-19(2)31-40(66)54-34(35(61)42(68)47-12-11-46-25-9-10-29(58(71)72)33-32(25)55-73-56-33)41(67)51-28-17-74-43-23(22-7-5-6-8-24(22)52-43)14-26(37(63)50-27(38(64)53-31)15-45(4,70)18-59)49-36(62)20(3)48-39(65)30-13-21(60)16-57(30)44(28)69/h5-10,19-21,26-28,30-31,34-35,46,52,59-61,70H,11-18H2,1-4H3,(H,47,68)(H,48,65)(H,49,62)(H,50,63)(H,51,67)(H,53,64)(H,54,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLODDNGPYAXAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)NCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N13O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1052.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73413-78-2 | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole-phallacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(7-Nitrobenzofurazan-4-yl)phallacidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

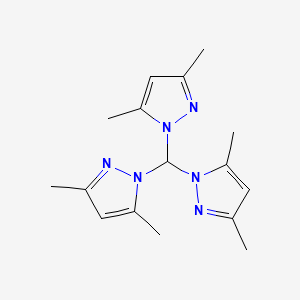

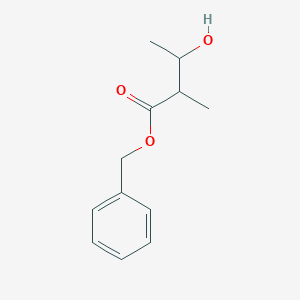

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)

![N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1228916.png)

![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)

![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)

![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)